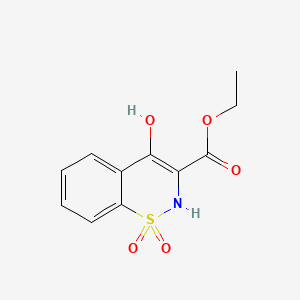
4-Isopropyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound. It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The compound is characterized by the presence of an isopropyl group at the 4-position and a carboxylic acid group at the 2-position. This structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of an isopropyl-substituted amine with a suitable dicarbonyl compound can lead to the formation of the pyrrole ring. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as p-toluenesulfonic acid or a base like sodium hydroxide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isopropyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction can produce 2,5-dihydro-1H-pyrrole-2-methanol .
Aplicaciones Científicas De Investigación
4-Isopropyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the isopropyl group may enhance the compound’s hydrophobic interactions with lipid membranes or protein surfaces, affecting its distribution and efficacy .
Comparación Con Compuestos Similares
2,5-Dihydro-1H-pyrrole-2-carboxylic acid: Lacks the isopropyl group, resulting in different chemical properties.
4-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid: Contains a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.
Uniqueness: The presence of the isopropyl group in 4-Isopropyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid imparts unique steric and electronic effects, making it distinct from other pyrrole derivatives. These effects influence its reactivity, stability, and interactions with biological targets, highlighting its potential in various research and industrial applications .
Propiedades
Número CAS |
100911-27-1 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.197 |
Nombre IUPAC |
4-propan-2-yl-2,5-dihydro-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-5(2)6-3-7(8(10)11)9-4-6/h3,5,7,9H,4H2,1-2H3,(H,10,11) |
Clave InChI |
CBFZHQJMKZUATH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(NC1)C(=O)O |
Sinónimos |
3-Pyrroline-2-carboxylicacid,4-isopropyl-(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B564843.png)
![1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone](/img/structure/B564845.png)
![2-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B564846.png)



![(3S,7R,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid](/img/structure/B564855.png)
